molecular formula C12H16N2O B5855301 N-(5-methylpyridin-2-yl)cyclopentanecarboxamide

N-(5-methylpyridin-2-yl)cyclopentanecarboxamide

Cat. No.: B5855301
M. Wt: 204.27 g/mol
InChI Key: WHWRDBZLLKIXRZ-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C12H16N2O It is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)cyclopentanecarboxamide typically involves the reaction of 5-methyl-2-aminopyridine with cyclopentanecarboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methylpyridin-2-yl)cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)cyclopentanecarboxamide
  • N-(5-methylpyridin-2-yl)benzamide
  • N-(5-methylpyridin-2-yl)cyclohexanecarboxamide

Uniqueness

N-(5-methylpyridin-2-yl)cyclopentanecarboxamide is unique due to the presence of both a methyl-substituted pyridine ring and a cyclopentanecarboxamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-6-7-11(13-8-9)14-12(15)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWRDBZLLKIXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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